Bikalm can be classified within the broader category of organic compounds, potentially falling under subcategories such as alkaloids, phenolics, or synthetic derivatives depending on its specific molecular structure and functional groups.
The synthesis of Bikalm may involve several organic chemistry techniques. Common methods for synthesizing similar compounds include:
While specific technical details regarding the synthesis of Bikalm are not available, successful synthesis often requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
The molecular structure of Bikalm would typically be represented using structural formulas that indicate the arrangement of atoms within the molecule. This includes identifying key functional groups that influence its chemical behavior.
Bikalm may participate in various chemical reactions typical for organic compounds. These could include:
The specific reaction mechanisms would depend on the functional groups present in Bikalm. Understanding these mechanisms is crucial for predicting how Bikalm will behave under different chemical conditions.
The mechanism of action for Bikalm would involve its interaction at the molecular level with biological targets or other chemicals. This could include enzyme inhibition, receptor binding, or other biochemical pathways relevant to its applications.
Quantitative data regarding reaction rates and binding affinities would be necessary to elucidate its mechanism of action fully. Such studies often utilize techniques like kinetic assays or molecular docking simulations.
Typical physical properties that may be analyzed include:
Chemical properties would encompass reactivity with acids/bases, susceptibility to oxidation/reduction reactions, and potential polymerization behaviors. Specific analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may be employed to assess these properties.
Bikalm's applications are likely to span several scientific fields including:
The evolution of hypnotic agents represents a cornerstone in modern neuropharmacology. Prior to Bikalm’s development, insomnia treatment relied heavily on barbiturates (early 20th century) and later benzodiazepines (1960s-1980s). These compounds, while effective, carried significant risks of respiratory depression, tolerance, and dependence due to their non-selective modulation of GABAA receptor subtypes [3] [9].
The 1980s witnessed a paradigm shift toward receptor-specific agents. French pharmaceutical company Synthelabo (later Sanofi) pioneered research into imidazopyridine derivatives, seeking compounds with high selectivity for the ω1 (BZ1) receptor subtype. This led to the discovery of zolpidem (compound SL 80.0750), which exhibited potent hypnotic effects with reduced muscle-relaxant and anticonvulsant properties compared to benzodiazepines [2] [9]. Marketed as Bikalm and later under global brands (e.g., Ambien, Stilnox), zolpidem tartrate became the first commercially successful "Z-drug" upon FDA approval in 1992 [2] [8]. Its introduction addressed an urgent need for short-acting, targeted hypnotics with improved safety profiles.
Bikalm’s active pharmaceutical ingredient is zolpidem tartrate, a crystalline solid combining the free base zolpidem with L-(+)-tartaric acid in a 2:1 ratio. The molecular structure features an imidazo[1,2-a]pyridine core distinct from benzodiazepines’ fused benzene-diazepine ring [6] [7].
Molecular Characteristics:
Table 1: Spectroscopic Identifiers for Zolpidem Tartrate
Method | Identifier |
---|---|
CAS Registry | 99294-93-6 |
UNII Code | WY6W63843K |
InChI Key | VXRDAMSNTXUHFX-CEAXSRTFSA-N |
SMILES Notation | OC@HC(O)=O.CN(C)C(=O)CC1=C(N=C2C=CC(C)=CN12)C1=CC=C(C)C=C1 |
Nomenclature:
The tartrate salt form enhances aqueous solubility critical for oral bioavailability (~70%) [3]. Metabolic inactivation occurs primarily via hepatic CYP3A4 oxidation to inactive carboxylic acid derivatives (ZCA and ZPCA) [3] [9].
Zolpidem tartrate’s regulatory journey exemplifies international drug control frameworks. Initially marketed as a Schedule IV substance under national laws (e.g., U.S. Controlled Substances Act), its status was formalized globally on March 20, 2001, when the UN Commission on Narcotic Drugs added zolpidem to Schedule IV of the Convention on Psychotropic Substances of 1971 [1] [5].
WHO Scheduling Criteria Assessment:
The World Health Organization (WHO) recommended Schedule IV based on three key criteria:
Table 2: International Regulatory Milestones for Zolpidem Tartrate
Year | Jurisdiction | Action |
---|---|---|
1992 | United States | FDA approval as Schedule IV controlled substance (NDA 019908) [8] |
2001 | United Nations | Added to Schedule IV of 1971 Convention [5] |
2007 | European Union | Patent expiration; generic market entry [8] |
2013 | Australia | Mandated boxed warnings for complex sleep behaviors [2] |
Post-Scheduling Controls:
As of 2025, 183 countries (95% of UN members) enforce Schedule IV controls for zolpidem, aligning with the 1971 Convention’s objectives to balance medical access with abuse prevention [1] [5].
Table 3: Standardized Compound Nomenclature
Designation Type | Name(s) |
---|---|
INN | Zolpidem tartrate |
Trade Names | Bikalm®, Ambien®, Stilnox®, Hypnogen®, Ivedal® |
Chemical Synonyms | N,N,6-Trimethyl-2-p-tolylimidazo[1,2-a]pyridine-3-acetamide hemitartrate |
CAS Registry | 99294-93-6 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4